![molecular formula C17H25ClN2O2 B4853342 1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-propylpiperazine](/img/structure/B4853342.png)
1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-propylpiperazine
説明
1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-propylpiperazine, also known as CPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPP is a piperazine derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The exact mechanism of action of 1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-propylpiperazine is not fully understood, but it is believed to act on various molecular targets in the body. 1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-propylpiperazine has been shown to interact with various receptors in the brain, including the dopamine D2 receptor and the sigma-1 receptor. It has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects:
1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-propylpiperazine has been shown to have various biochemical and physiological effects, including neuroprotection, anti-tumor activity, and vasodilation. In the brain, 1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-propylpiperazine has been shown to protect against oxidative stress and inflammation, which are implicated in neurodegenerative diseases. In cancer cells, 1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-propylpiperazine has been shown to induce apoptosis and inhibit cell proliferation. In the cardiovascular system, 1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-propylpiperazine has been shown to relax blood vessels and reduce blood pressure.
実験室実験の利点と制限
1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-propylpiperazine has several advantages for lab experiments, including its relatively simple synthesis and its well-characterized chemical properties. However, 1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-propylpiperazine also has some limitations, including its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for research on 1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-propylpiperazine, including:
1. Further studies on the mechanism of action of 1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-propylpiperazine, particularly in the brain and in cancer cells.
2. Development of new synthetic methods for 1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-propylpiperazine that improve its solubility and reduce its toxicity.
3. Evaluation of the pharmacokinetics and pharmacodynamics of 1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-propylpiperazine in animal models and humans.
4. Exploration of the potential therapeutic applications of 1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-propylpiperazine in other fields, such as immunology and infectious diseases.
5. Development of 1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-propylpiperazine derivatives with improved potency and selectivity for specific molecular targets.
科学的研究の応用
1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-propylpiperazine has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and cardiovascular disease. In neuroscience, 1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-propylpiperazine has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, 1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-propylpiperazine has been shown to have anti-tumor properties and may be useful in the treatment of various types of cancer. In cardiovascular disease, 1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-propylpiperazine has been shown to have vasodilatory properties and may be useful in the treatment of hypertension and other cardiovascular conditions.
特性
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-1-(4-propylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O2/c1-4-7-19-8-10-20(11-9-19)17(21)14(3)22-16-12-13(2)5-6-15(16)18/h5-6,12,14H,4,7-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJKSAPAMMZOTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C(C)OC2=C(C=CC(=C2)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-5-methylphenoxy)-1-(4-propylpiperazin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



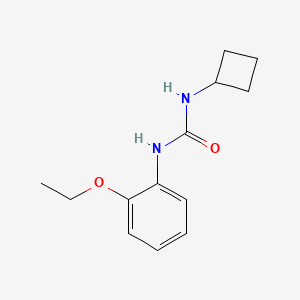
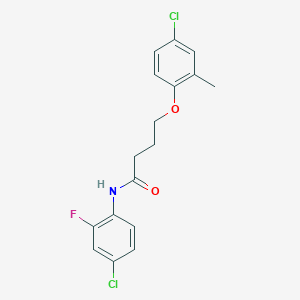
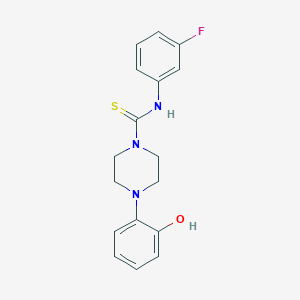
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide](/img/structure/B4853305.png)
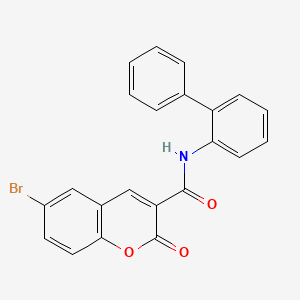
![5-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4853317.png)
![N-cyclohexyl-N'-[3-(1H-pyrazol-1-yl)propyl]urea](/img/structure/B4853319.png)
![3-{5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B4853325.png)
![4-butyl-7-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4853327.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(4-chloro-2,5-dimethoxyphenyl)amino]acrylonitrile](/img/structure/B4853330.png)
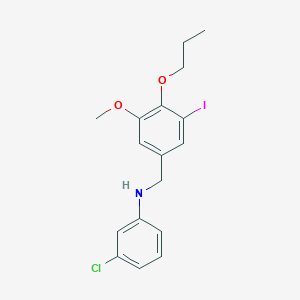
![methyl 3-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-2-thiophenecarboxylate](/img/structure/B4853361.png)
![3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(4-ethylphenyl)-2,5-pyrrolidinedione](/img/structure/B4853371.png)
![N-butyl-2-[(2-naphthylsulfonyl)amino]benzamide](/img/structure/B4853377.png)